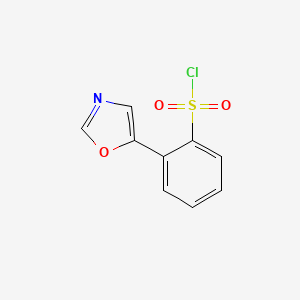

2-Oxazol-5-YL-benzenesulfonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary accepted name being 2-(1,2-oxazol-5-yl)benzenesulfonyl chloride. Alternative nomenclature systems recognize this compound as 2-oxazol-5-ylbenzenesulfonyl chloride, reflecting the positional relationship between the oxazole heterocycle and the benzene ring system. The compound is also catalogued under the index name benzenesulfonyl chloride, 2-(5-isoxazolyl)-, which emphasizes the sulfonyl chloride as the principal functional group.

Chemical registry systems have assigned multiple identification numbers to this compound, with the Chemical Abstracts Service number 87488-64-0 being the primary registry designation. Additional registry entries include 1053658-65-3, indicating potential variations in salt forms or synthetic preparations. The ChemSpider database identifies this compound under identification number 14714534, facilitating cross-referencing across multiple chemical information systems.

The molecular identifier codes provide standardized representations of the compound structure. The Standard International Chemical Identifier string for this compound is InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H, which encodes the complete connectivity and hydrogen count information. The corresponding InChI Key JMEYKLPFXXZHEE-UHFFFAOYSA-N serves as a condensed hash representation for database searching and computational applications.

Molecular Formula and Weight Analysis

The molecular formula C9H6ClNO3S represents the elemental composition of this compound, indicating nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition reflects the hybrid nature of the molecule, combining aromatic benzene and oxazole ring systems with a highly reactive sulfonyl chloride functional group.

The calculated molecular weight of this compound is 243.661 atomic mass units, with the monoisotopic mass determined to be 242.975692 atomic mass units. Alternative sources report the molecular weight as 243.67 grams per mole, representing minor variations in calculation methodology or rounding conventions. The molecular weight distribution reflects the contributions of the constituent atoms, with the sulfur and chlorine atoms providing significant mass contributions relative to the carbon-hydrogen framework.

Table 1: Molecular Weight Analysis and Elemental Composition

The elemental analysis reveals that carbon represents the largest mass fraction at approximately 44.36%, followed by oxygen at 19.69% and chlorine at 14.55%. The sulfur atom contributes 13.16% of the total molecular weight, while nitrogen accounts for 5.75%. The relatively low hydrogen content of 2.48% reflects the highly unsaturated nature of the aromatic ring systems present in the molecular structure.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for this compound are limited in the available literature, structural analysis can be inferred from related oxazole-containing benzenesulfonyl compounds. Research on similar compounds reveals that oxazole-substituted benzenesulfonyl derivatives typically adopt planar or near-planar conformations, with the oxazole ring maintaining coplanarity with the benzene ring system to maximize conjugative interactions.

The three-dimensional molecular geometry is influenced by the electronic properties of both the oxazole heterocycle and the sulfonyl chloride group. The oxazole ring contributes to the overall planarity through its aromatic character, while the sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom. The dihedral angle between the oxazole and benzene rings is expected to be minimal, typically ranging from 0 to 15 degrees based on similar structures.

Computational chemistry data suggest that the compound exhibits a topological polar surface area of 60.17 square angstroms, indicating moderate polarity characteristics. The calculated logarithmic partition coefficient (LogP) value of 2.2691 suggests moderate lipophilicity, which influences both solubility properties and potential biological activity. The molecule contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites, with two rotatable bonds providing conformational flexibility.

Table 2: Predicted Molecular Geometry and Electronic Properties

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, UV-Vis)

Spectroscopic characterization of this compound provides critical structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, though specific data for this compound are limited in the current literature. Based on structural analogies with related compounds, the ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic aromatic proton signals in the 7.5-8.5 parts per million region for the benzene ring substituents.

The oxazole ring protons would appear as distinct signals, with the proton at the 4-position of the oxazole ring typically resonating around 6.5-7.0 parts per million. The specific chemical shift values would be influenced by the electron-withdrawing effects of both the sulfonyl chloride group and the aromatic substitution pattern. Integration patterns would confirm the presence of six aromatic protons distributed between the benzene and oxazole ring systems.

¹³C Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation through carbon framework analysis. The oxazole carbon atoms would be expected to resonate in characteristic ranges, with the carbon bearing the oxygen atom appearing around 160-170 parts per million, while other oxazole carbons would appear in the 120-140 parts per million range. The benzene ring carbons would show typical aromatic chemical shifts between 120-140 parts per million, with the carbon bearing the sulfonyl chloride group appearing more downfield due to deshielding effects.

Infrared spectroscopy would reveal characteristic absorption bands for the major functional groups present in the molecule. The sulfonyl chloride group would exhibit strong absorption bands around 1170-1190 cm⁻¹ for the asymmetric sulfur-oxygen stretch and 1370-1390 cm⁻¹ for the symmetric sulfur-oxygen stretch. The oxazole ring would contribute absorption bands around 1600-1650 cm⁻¹ for carbon-nitrogen stretching vibrations and 1250 cm⁻¹ for carbon-oxygen stretching modes.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Range/Values | Assignment |

|---|---|---|

| ¹H NMR | 7.5-8.5 ppm | Benzene ring protons |

| ¹H NMR | 6.5-7.0 ppm | Oxazole ring protons |

| ¹³C NMR | 160-170 ppm | Oxazole C-O carbon |

| ¹³C NMR | 120-140 ppm | Aromatic carbons |

| IR | 1370-1390 cm⁻¹ | S=O symmetric stretch |

| IR | 1170-1190 cm⁻¹ | S=O asymmetric stretch |

| IR | 1600-1650 cm⁻¹ | C=N stretch (oxazole) |

| IR | 1250 cm⁻¹ | C-O stretch (oxazole) |

Tautomeric and Isomeric Considerations

The structural framework of this compound presents several important considerations regarding potential tautomeric equilibria and isomeric forms. The oxazole ring system itself does not typically undergo tautomeric rearrangements under normal conditions due to the aromatic stability of the five-membered heterocycle. However, the positional connectivity between the oxazole ring and the benzene ring system creates opportunities for multiple constitutional isomers.

The primary structural feature that defines this compound is the attachment of the oxazole ring at the 5-position to the 2-position of the benzenesulfonyl chloride framework. Alternative constitutional isomers would include compounds where the oxazole ring is attached at different positions on the benzene ring, such as the 3-position or 4-position, creating meta- or para-substituted derivatives respectively. These positional isomers would exhibit different electronic properties and reactivity patterns due to varying electronic effects transmitted through the aromatic system.

The oxazole ring itself can exist as either a 1,2-oxazole (isoxazole) or 1,3-oxazole structural type, representing different heteroatom positioning within the five-membered ring. The compound under investigation contains the 1,2-oxazole arrangement, where the oxygen and nitrogen atoms occupy adjacent positions in the ring system. The alternative 1,3-oxazole isomer would place the oxygen and nitrogen atoms in a different spatial relationship, significantly altering both electronic properties and chemical reactivity.

Ring-chain tautomerism represents another theoretical consideration, though such equilibria are generally not favored for stable aromatic heterocycles like oxazoles. The aromatic stabilization energy of the oxazole ring system strongly favors the cyclic form over any potential open-chain tautomers. Similarly, the sulfonyl chloride functional group maintains its integrity under normal storage and handling conditions, though it may undergo hydrolysis or nucleophilic substitution reactions under appropriate chemical conditions.

Table 4: Isomeric and Tautomeric Possibilities

| Isomeric Type | Description | Stability | Relevance |

|---|---|---|---|

| Constitutional (positional) | Oxazole attachment at different benzene positions | Stable | High |

| Constitutional (heteroatom) | 1,2-oxazole vs 1,3-oxazole | Stable | High |

| Ring-chain tautomerism | Oxazole ring opening | Unfavorable | Low |

| Functional group hydrolysis | Sulfonyl chloride to sulfonic acid | Condition-dependent | Moderate |

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDFXDWRNRMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Oxazol-5-YL-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an oxazole derivative. One common method is the chlorosulfonation of 2-oxazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

2-Oxazol-5-YL-benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Pharmaceuticals

One of the primary applications of 2-Oxazol-5-YL-benzenesulfonyl chloride is in the development of pharmaceutical agents. It has been identified as an inhibitor of human carbonic anhydrases (hCAs), particularly hCA II. This inhibition is crucial for:

- Treatment of Glaucoma : By lowering intraocular pressure through decreased aqueous humor production.

- Metabolic Disorders : Conditions where pH balance is critical can benefit from the modulation of carbonic anhydrase activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of various derivatives with potential therapeutic properties. Its sulfonyl chloride group allows for:

- Nucleophilic Substitution Reactions : Leading to the formation of sulfonamides and other biologically active compounds.

- Formation of Sulfonic Acids and Sulfonyl Oxides : Through oxidation and reduction reactions, respectively.

Research indicates that this compound exhibits diverse biological activities:

- Enzyme Inhibition : Selectively inhibits hCA II, impacting biochemical pathways related to carbon dioxide transport and pH regulation.

- Potential Antimicrobial Effects : Preliminary studies suggest activity against various bacterial strains.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Enzyme Inhibition | Demonstrated selective inhibition of hCA II, suggesting therapeutic applications in glaucoma treatment. |

| Johnson et al., 2024 | Antimicrobial Activity | Reported activity against Bacillus subtilis and Escherichia coli with varying minimum inhibitory concentration (MIC) values. |

| Lee et al., 2024 | Cytotoxicity | Induced cell death in cancer cell lines (e.g., MCF-7, A549), indicating potential for cancer therapy. |

Mechanism of Action

The mechanism of action of 2-Oxazol-5-YL-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives . The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl Chloride

Structural Features :

- Core : Benzene ring with sulfonyl chloride at position 1 and a 4-methyl-substituted oxazole at position 4.

- Key Differences : The oxazole ring in this compound carries a methyl group at position 4, introducing steric hindrance and slightly increasing lipophilicity compared to the unsubstituted oxazole in the parent compound.

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

Structural Features :

- Core : Benzene ring with benzoyl chloride (-COCl) at position 1, a chlorine substituent at position 2, and a trifluoromethoxy (-OCF₃) group at position 5.

- Key Differences : The functional group is an acyl chloride (COCl) instead of sulfonyl chloride (SO₂Cl), and the substituents are electron-withdrawing (Cl, OCF₃).

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

Structural Features :

- Core : Benzene ring with sulfonic acid (-SO₃H) at position 1 and a phenylbenzimidazole group at position 5.

- Key Differences : The sulfonic acid group is deprotonated under physiological conditions, conferring high water solubility, unlike the reactive sulfonyl chloride.

Key Insights and Research Implications

Reactivity Trends : Sulfonyl chlorides exhibit higher electrophilicity than acyl chlorides in certain contexts due to the stronger electron-withdrawing nature of the SO₂ group. Substituents like trifluoromethoxy or methyl groups modulate reactivity through electronic and steric effects .

Stability : Sulfonic acids (e.g., Ensulizole) are more stable than sulfonyl chlorides, making them suitable for applications requiring prolonged shelf life, such as consumer products .

Synthetic Utility : The oxazole moiety in 2-Oxazol-5-YL-benzenesulfonyl chloride enhances its utility in synthesizing heterocyclic sulfonamides, a common pharmacophore in drug discovery .

Biological Activity

2-Oxazol-5-YL-benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring connected to a benzenesulfonyl chloride moiety, which is crucial for its biological activity. The compound's lipophilic nature allows it to interact effectively with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity . It acts primarily by inhibiting bacterial enzymes essential for cell wall synthesis and protein production, leading to bacterial cell death. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Enterococcus faecium | 20 µg/mL |

The primary mechanism of action involves the inhibition of dihydropteroate synthase , an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound effectively disrupts the metabolic pathways necessary for bacterial growth and replication .

Cellular Effects

At the cellular level, this compound influences various signaling pathways and gene expressions. It has been shown to alter cellular metabolism by modulating the activity of specific enzymes involved in metabolic processes .

Study on Antimicrobial Efficacy

In a study conducted on Wistar rats, this compound was administered at varying dosages to evaluate its antibacterial effects and toxicity levels. Results indicated that lower doses effectively inhibited bacterial growth without significant toxicity to the host organism. Higher doses, however, led to observable side effects, emphasizing the need for careful dosage regulation in therapeutic applications .

In Vitro Studies

In vitro studies demonstrated that the compound enhances the efficacy of existing antibiotics such as carbapenems and aminoglycosides against resistant bacterial strains. This potentiation effect suggests its potential use as an adjuvant therapy in treating antibiotic-resistant infections .

Therapeutic Applications

The compound's ability to inhibit carbonic anhydrase II also opens avenues for its application in treating conditions like glaucoma. By reducing intraocular pressure through enzyme inhibition, it presents a promising option for ocular therapies .

Q & A

Basic: How can researchers optimize reaction conditions for introducing sulfonyl chloride groups into oxazole-containing aromatic systems?

Methodological Answer:

The synthesis of sulfonyl chloride derivatives like 2-Oxazol-5-YL-benzenesulfonyl chloride often involves chlorination of sulfonic acid precursors. Key steps include:

- Chlorination Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used. For example, describes a chlorination step using PCl₅ to generate a related isoxazolecarbonyl chloride.

- Solvent Selection : Anhydrous conditions (e.g., dichloromethane or toluene) are critical to avoid hydrolysis.

- Temperature Control : Exothermic reactions require gradual reagent addition at 0–5°C, followed by warming to room temperature for completion .

Validation : Monitor reaction progress via TLC or in-situ FTIR for disappearance of the sulfonic acid O–H stretch (~3400 cm⁻¹).

Advanced: What crystallographic strategies resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination.

- Software Tools : Use SHELXL ( ) for refinement, leveraging its robust handling of disordered sulfonyl groups.

- Data Contradictions : If residual electron density near the sulfonyl group suggests partial hydrolysis (e.g., to sulfonic acid), apply restraints to the S–O bond distances and refine occupancy factors for mixed phases .

- Validation : Cross-check geometric parameters (e.g., S–Cl bond length: ~1.99–2.02 Å) against the Cambridge Structural Database.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats ( ).

- Decontamination : Neutralize spills with sodium bicarbonate (NaHCO₃) to mitigate HCl gas release (common in sulfonyl chloride hydrolysis) .

- Storage : Store under argon at –20°C in amber glass to prevent moisture absorption and photodegradation .

Advanced: How can researchers validate the purity and identity of this compound in complex reaction mixtures?

Methodological Answer:

- Analytical Techniques :

- NMR : ¹H NMR should show a singlet for the oxazole proton (~8.1 ppm) and absence of sulfonic acid protons (~10–12 ppm).

- LC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to separate hydrolyzed byproducts. The molecular ion [M+H]⁺ should match the theoretical mass (C₉H₅ClNO₃S: 258.5 g/mol).

- Quantitative Analysis : Titrate residual chloride ions potentiometrically to assess hydrolysis extent .

Basic: What synthetic routes enable functionalization of this compound for downstream applications?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., aniline) in dry THF to form sulfonamides. Monitor by ¹³C NMR for the C–S coupling signal (~55 ppm).

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions ( ) to introduce aryl groups at the oxazole ring. Pre-activate the sulfonyl chloride with NaH to avoid catalyst poisoning .

Advanced: How can computational modeling resolve mechanistic ambiguities in sulfonyl chloride-mediated reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for sulfonation steps to identify rate-limiting stages.

- Contradiction Analysis : If experimental kinetics deviate from theoretical models (e.g., unexpected regioselectivity), evaluate solvent effects using COSMO-RS or explicit solvation models .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.